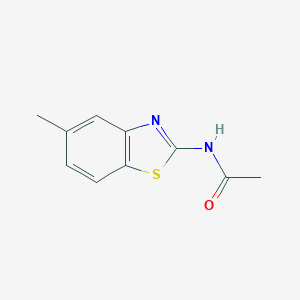
N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine, also known as MTZM, is a chemical compound that has been widely used in scientific research. It belongs to the class of thiazole-containing compounds and has shown promising results in various studies.
Mechanism of Action
N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine exerts its biological effects through the inhibition of calcium signaling pathways. It has been shown to inhibit the activity of the calcium-dependent protein kinase C and the calcium/calmodulin-dependent protein kinase II. N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine also inhibits the activity of the mitochondrial calcium uniporter, which regulates the uptake of calcium ions into the mitochondria.
Biochemical and Physiological Effects:
N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a critical role in the pathogenesis of various inflammatory diseases. N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine has been shown to inhibit the replication of various viruses, including HIV, by interfering with the viral entry and replication process.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine in lab experiments is its high selectivity and specificity towards calcium signaling pathways. This allows researchers to study the role of calcium signaling in various biological processes with high precision. However, one of the limitations of using N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the use of N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine in scientific research. One potential application is in the development of novel anti-inflammatory and anti-cancer drugs. N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine has shown promising results in preclinical studies and could be further developed into a therapeutic agent. Another potential application is in the study of mitochondrial dysfunction, which has been implicated in various diseases, including neurodegenerative disorders. N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine could be used to study the role of calcium signaling in mitochondrial function and dysfunction. Finally, N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine could be used in the development of novel antiviral therapies, particularly for emerging viral infections such as COVID-19.
Conclusion:
In conclusion, N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine is a promising chemical compound that has shown significant potential in various scientific research applications. Its high selectivity towards calcium signaling pathways makes it a valuable tool for studying various biological processes. While there are limitations to its use in lab experiments, the future directions for its application are promising, and further research is needed to fully understand its potential in the development of novel therapeutic agents.
Synthesis Methods
N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine can be synthesized through a multi-step process starting with the reaction of 2-aminoethanethiol with 4-methylthiazole-5-carbaldehyde. The resulting intermediate is then reacted with ethylenediamine to produce N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine. The purity of the compound can be improved through recrystallization and purification techniques.
Scientific Research Applications
N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine has been extensively used in scientific research as a tool to study various biological processes. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N1-(Thiazol-4-ylmethyl)ethane-1,2-diamine has been used to study the role of calcium signaling in cell proliferation and apoptosis. It has also been used to investigate the effect of oxidative stress on cell viability.
properties
CAS RN |
105954-28-7 |
|---|---|
Molecular Formula |
C6H11N3S |
Molecular Weight |
157.24 g/mol |
IUPAC Name |
N'-(1,3-thiazol-4-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H11N3S/c7-1-2-8-3-6-4-10-5-9-6/h4-5,8H,1-3,7H2 |
InChI Key |
GHFIKIVCSUIJQF-UHFFFAOYSA-N |
SMILES |
C1=C(N=CS1)CNCCN |
Canonical SMILES |
C1=C(N=CS1)CNCCN |
synonyms |
1,2-Ethanediamine, N-(4-thiazolylmethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



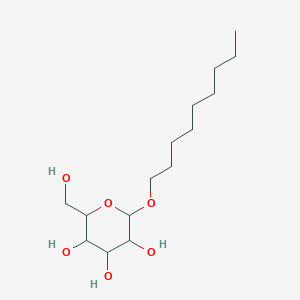
![(3S,5R,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethylaziridin-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B24505.png)
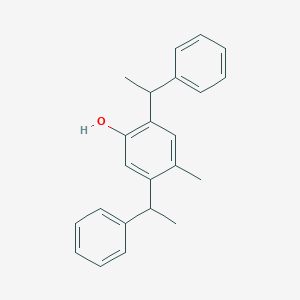

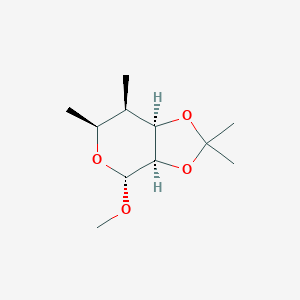


![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3'-methyl-2'-(phenylamino)-](/img/structure/B24521.png)
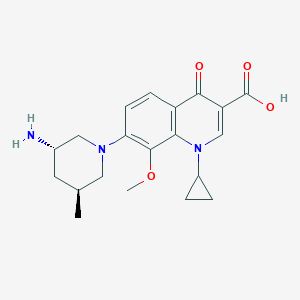
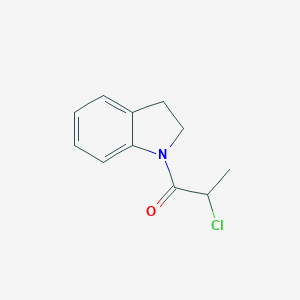
![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)
